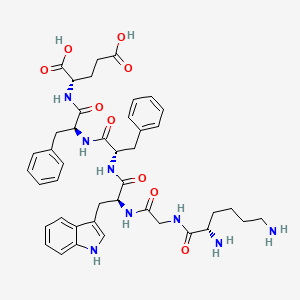![molecular formula C9H18O3 B14207866 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol CAS No. 830345-56-7](/img/structure/B14207866.png)
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol typically involves the reaction of 2-methyl-2-propen-1-ol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product. The process often involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of plastics, resins, and other materials where controlled polymerization is required.
Mécanisme D'action
The mechanism by which 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol exerts its effects involves the generation of free radicals. The peroxide bond (ROOR’) is relatively weak and can easily break to form two free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Rose oxide: A stereoisomer with similar structural features but different reactivity and applications.
2-Methyl-2-propen-1-ol: A related compound that serves as a precursor in the synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol.
1,1-Dicyclopropyl-prop-2-en-1-ol: Another compound with similar structural elements but distinct chemical properties.
Uniqueness
This compound is unique due to its specific peroxide structure, which imparts distinct reactivity and applications. Its ability to generate free radicals makes it particularly valuable in polymerization and other chemical processes where controlled initiation of reactions is required.
Propriétés
Numéro CAS |
830345-56-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-hydroperoxy-3-methyl-1-(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-11-6-5-9(3,4)12-10/h10H,1,5-7H2,2-4H3 |
Clé InChI |
XHEAZOOTWAJNCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COCCC(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
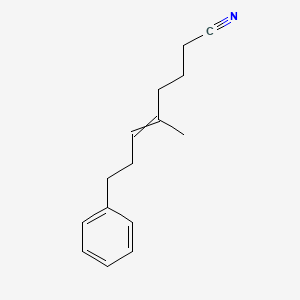
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
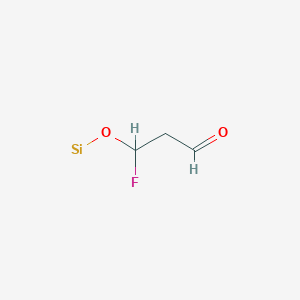
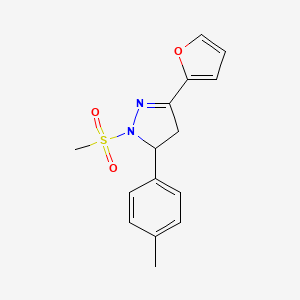
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
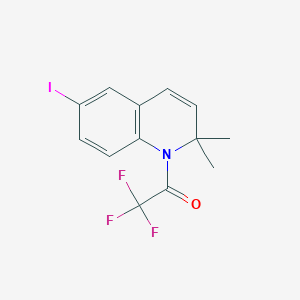
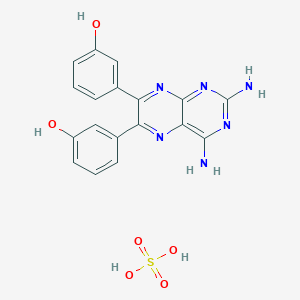
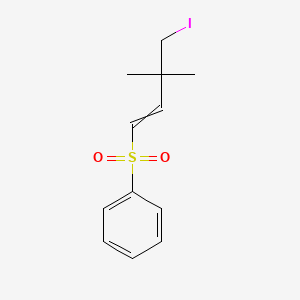
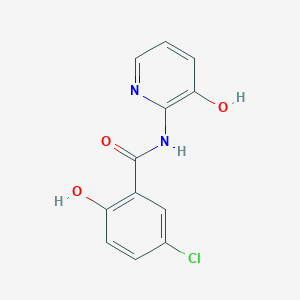

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
